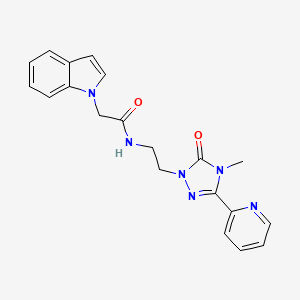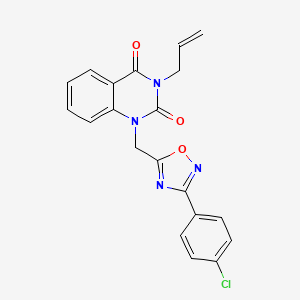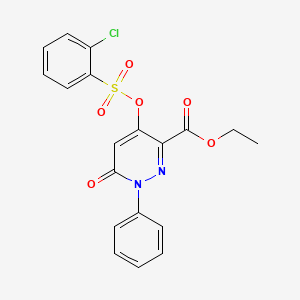
Methyl 2-(1-(6-methylpyridazin-3-yl)piperidine-3-carboxamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(1-(6-methylpyridazin-3-yl)piperidine-3-carboxamido)benzoate , also known as MDMB-INACA , is an analytical reference standard categorized as a precursor in the synthesis of various synthetic cannabinoids. It is commonly used in research and forensic applications. Notably, this product is not intended for human or veterinary use .
Aplicaciones Científicas De Investigación
Luminescent Properties and Photo-Induced Electron Transfer
Novel compounds with structures similar to Methyl 2-(1-(6-methylpyridazin-3-yl)piperidine-3-carboxamido)benzoate have been studied for their luminescent properties and photo-induced electron transfer mechanisms. These studies reveal the potential use of such compounds in the development of pH probes and fluorescence-based sensors, owing to their ability to undergo fluorescence quenching through photo-induced electron transfer processes (Gan et al., 2003).
Molecular Interaction with Receptors
Research on similar piperidine and pyridazine derivatives has explored their molecular interactions with specific receptors, demonstrating the potential for designing receptor-targeted drugs. For instance, compounds structurally related to Methyl 2-(1-(6-methylpyridazin-3-yl)piperidine-3-carboxamido)benzoate have been evaluated for their binding affinity to the CB1 cannabinoid receptor, which could inform the development of new therapeutic agents (Shim et al., 2002).
Anti-Inflammatory and Analgesic Agents
Compounds with benzodifuranyl and piperidine structures have shown promising anti-inflammatory and analgesic activities. These findings suggest the potential of Methyl 2-(1-(6-methylpyridazin-3-yl)piperidine-3-carboxamido)benzoate and related compounds in the development of new medications for treating pain and inflammation (Abu‐Hashem et al., 2020).
Enzyme Inhibition for Disease Treatment
Research on structurally similar compounds has identified potent inhibitors of specific enzymes, such as the 11β-hydroxysteroid dehydrogenase type 1 enzyme. These inhibitors have potential applications in treating metabolic diseases like type-2 diabetes, highlighting the relevance of studying compounds with similar structures for therapeutic purposes (Latli et al., 2017).
CGRP Receptor Antagonists
The development of CGRP receptor antagonists involves compounds with piperidine and carboxamido benzoate structures, aiming at treating conditions such as migraines. This research area underscores the potential of structurally related compounds in creating new treatments for neurological conditions (Cann et al., 2012).
Safety and Hazards
As mentioned earlier, MDMB-INACA is not suitable for human or veterinary use . Researchers handling this compound should follow proper safety protocols, including wearing appropriate protective gear and working in a well-ventilated area. Detailed safety data can be found in the Safety Data Sheet (SDS) provided by the manufacturer .
Propiedades
IUPAC Name |
methyl 2-[[1-(6-methylpyridazin-3-yl)piperidine-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-13-9-10-17(22-21-13)23-11-5-6-14(12-23)18(24)20-16-8-4-3-7-15(16)19(25)26-2/h3-4,7-10,14H,5-6,11-12H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTGRCLKRCDSGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=CC=C3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1-(6-methylpyridazin-3-yl)piperidine-3-carboxamido)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-oxochromene-3-carboxamide](/img/structure/B2968712.png)
![1-[(oxolan-3-yl)methyl]-1H-imidazole](/img/structure/B2968713.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2968715.png)
![(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2968716.png)






